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Yttrium sulfide

Semiconductors Optoelectronics Photocatalysis

Sourcing high-purity Y₂S₃ with consistent defect chemistry is a challenge for optoelectronic R&D. Our 99.9% (REO) Yttrium Sulfide solves this with verified semiconductor-grade properties. - 2.58 eV indirect bandgap & 1925°C melting point for high-temp photonics - Distinct defect chemistry enables reproducible ionic/electronic transport studies - Packaged moisture-free under inert gas to ensure water-reactive stability

Molecular Formula Y2S3
S3Y2
Molecular Weight 274 g/mol
CAS No. 12039-19-9
Cat. No. B1582073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium sulfide
CAS12039-19-9
Molecular FormulaY2S3
S3Y2
Molecular Weight274 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Y+3].[Y+3]
InChIInChI=1S/3S.2Y/q3*-2;2*+3
InChIKeyBPMRLDMEAPSVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Sulfide (Y2S3) Properties and Procurement


Yttrium sulfide (Y2S3, CAS 12039-19-9) is an inorganic rare-earth sesquisulfide compound classified within the IIIa metal sulfide group [1]. It exists as a yellow cubic crystalline powder with a density of 3.87 g/cm³ and a melting point of 1925°C [2][3]. Y2S3 is a wide-bandgap semiconductor with an experimentally determined indirect bandgap of 2.58 eV, positioning it between yttrium oxide (Y2O3, 5.6 eV) and other rare-earth sulfides in optical and electronic applications [4]. The material exhibits moisture sensitivity and water reactivity, necessitating controlled handling protocols [1][2].

Wide-bandgap semiconductor studies
High-temperature material research (to 1925°C)
Moisture-sensitive: use controlled handling

Y2S3 vs. Y2O3/Y2O2S: Why Substitution Fails


Yttrium sulfide (Y2S3) cannot be interchanged with yttrium oxide (Y2O3) or yttrium oxysulfide (Y2O2S) in advanced optical, electronic, or high-temperature applications due to fundamentally different electronic band structures and chemical stability profiles. Y2S3 exhibits an indirect bandgap of 2.58 eV, significantly narrower than Y2O3 (5.6 eV) and Y2O2S (4.6-4.8 eV), dictating its distinct optical absorption edge and semiconductor behavior [1][2]. Furthermore, the sulfide's higher melting point (1925°C) and unique defect chemistry—characterized by yttrium interstitial dominance under sulfur pressure—yield electrical conduction mechanisms absent in the oxide and oxysulfide analogs [3][4]. These quantifiable divergences directly impact device performance, material compatibility, and procurement specifications.

Band structure divergence
Y2S3 indirect gap differs fundamentally from oxide/oxysulfide analogs; electronic behavior may not transfer.
Defect chemistry shift
Interstitial-dominated conduction under sulfur pressure is absent in Y2O3; sensor/electrolyte performance may diverge.
Thermal profile mismatch
Melting point and high-temperature phase stability differ; processing parameters cannot be directly transferred.

Y2S3 Performance Comparison with Alternative Materials


Bandgap Comparison for Optoelectronic Applications

Y2S3 possesses an indirect bandgap of 2.58 eV, significantly narrower than Y2O3 (5.6 eV) and Y2O2S (4.6-4.8 eV) [1][2]. This positions Y2S3 as a semiconductor with higher electrical conductivity potential compared to these oxides. Conversely, Y2S3's bandgap is wider than La2S3 (2.5 eV direct) and Ce2S3 (0.8-1.8 eV), offering a balance between conductivity and optical transparency for specific applications [3][4]. The 2.58 eV value is based on experimental data for δ-Y2S3 at 300K [1].

Bandgap Comparison
Reported
2.58 eV (indirect) vs 5.6 eV (Y2O3)
Supports optoelectronic application selection
Cross-study data; review experimental conditions
Semiconductors Optoelectronics Photocatalysis Wide-bandgap materials

High-Temperature Stability

Yttrium sulfide exhibits a melting point of 1925°C, which is 485-514°C lower than that of yttrium oxide (Y2O3) at 2410-2439°C [1][2]. This difference is critical for applications where a lower processing temperature is advantageous or where the material's solid-state properties at high temperatures are paramount.

Melting Point Comparison
Reported
1925°C vs 2410–2439°C (Y2O3)
May simplify high-temperature processing
Cubic phase, atmospheric pressure
High-temperature materials Thermal stability Ceramics Refractory

Pressure-Induced Phase Transition and Photoconductivity

Under applied pressure, Y2S3 undergoes an irreversible first-order phase transition from a monoclinic to an orthorhombic crystal structure at approximately 10 GPa [1]. This transition is accompanied by a sharp decrease in bandgap and a remarkable 2-3 orders of magnitude increase in photoconductivity in the decompressed sample compared to the pristine material [1]. This behavior is a unique differentiator for applications involving high-pressure environments or for tuning optoelectronic properties.

Pressure-Induced Photoconductivity
Head-to-head
100–1000× increase after decompression from ~10 GPa
Supports pressure-tunable device research
Irreversible monoclinic-to-orthorhombic transition
High-pressure physics Phase transitions Photoconductivity Materials under extreme conditions

Defect-Mediated Electrical Conduction

Electrical conductivity measurements under controlled sulfur partial pressure reveal distinct defect chemistry in Y2S3 compared to Group IIa sulfides (BeS, MgS, CaS, SrS) [1]. While Group IIa sulfides exhibit predominantly ionic conduction with metal cations as charge carriers, Y2S3 shows a sulfur pressure dependence of conductivity with a slope of -3/16 on a logarithmic plot, indicating predominance of ionized yttrium interstitial ions [1]. At higher sulfur pressures, Y2S3 transitions to p-type conduction with a +3/16 slope, attributed to fully ionized yttrium vacancies [1]. This is in stark contrast to the 1/6 slope and p-type conduction of BeS and MgS at higher pressures [1].

Defect Conduction Slopes
Head-to-head
n-type slope −3/16 vs +1/6 for BeS/MgS
Distinct ionic/electronic transport mechanism
Sulfur pressure-dependent measurement
Solid-state ionics Defect chemistry Electrical conductivity Semiconductors

Thermoelectric Doping Behavior

Yttrium sesquisulfide (Y2S3) has been investigated as a potential high-temperature thermoelectric material due to its high melting point and chemical similarity to dysprosium sesquisulfide (Dy2S3), which exhibits promising thermoelectric properties when doped with copper [1]. However, direct measurements on Y2S3 mechanically alloyed with Cu, B, and Al dopants revealed that these doped Y2S3 alloys are not useful as high-temperature thermoelectric materials [1]. Specifically, Cu- and B-doped Y2S3 are insulators, while Al-doped Y2S3 behaves as a metastable degenerate semiconductor with a maximum power factor of only 0.6 μW cm⁻¹ °C⁻², which decreases with increasing temperature [1][2].

Thermoelectric Power Factor
Class-level
Max 0.6 μW cm−1 °C−2 (Al-doped)
Guides selection away from thermoelectric use
Not useful for high-temperature thermoelectrics
Thermoelectrics Energy harvesting Doping Rare-earth chalcogenides

IR Optical Transparency

Hot-pressed ceramics of Y2S3, La2S3, and EuS have been investigated for their optical properties in the 0.3-45 μm range [1]. While stoichiometric La2S3 is a promising material for making ceramics transparent in the IR region, Y2S3 exhibits different reflection and transmission characteristics [1][2]. The transmission of La2S3 increases with electrical resistance, a relationship that may differ for Y2S3 due to its distinct defect chemistry and band structure [2].

IR Optical Behavior
Class-level
Distinct reflection/transmission vs La2S3 in 0.3–45 μm
Candidate for specific IR optical screening
Hot-pressed ceramic data; quantify per application
Infrared optics Ceramics Optical materials Spectroscopy

Y2S3 Procurement Scenarios: Outperforming Oxides and Sulfides


Pressure-Tunable Optoelectronic Devices

Y2S3 is uniquely positioned for the development of novel optoelectronic devices that leverage its irreversible pressure-induced phase transition at ~10 GPa. This transition yields a 2-3 order of magnitude increase in photoconductivity, enabling the creation of pressure-activated sensors or optical switches [1].

High-Temperature Semiconductor Components

For applications requiring a wide-bandgap semiconductor with a melting point below 2000°C, Y2S3 (2.58 eV bandgap, 1925°C melting point) offers a compelling alternative to Y2O3 (5.6 eV, 2410°C) [1][2]. Its lower processing temperature can simplify fabrication while maintaining sufficient thermal stability for many high-temperature electronics.

Specialized IR Optical Ceramics

In the fabrication of infrared optical ceramics, Y2S3 provides a distinct optical signature compared to La2S3 due to its different defect chemistry and band structure [1]. This makes Y2S3 a candidate for custom IR windows, lenses, or filters where its specific transmission and reflection characteristics are required.

Defect-Mediated Conduction Model System

The well-characterized sulfur pressure dependence of Y2S3's electrical conductivity, with its unique -3/16 and +3/16 slopes, makes it an ideal model compound for fundamental research into defect chemistry and ionic/electronic transport in rare-earth sesquisulfides [1].

Application
Selection Property
Validation Focus
Pressure-tunable optoelectronic research
Pressure-induced photoconductivity response
Phase-transition reproducibility
High-temperature semiconductor studies
Bandgap and melting point profile
Thermal and electronic compatibility
IR optical ceramic development
IR transmission/reflection characteristics
Optical property validation
Defect chemistry model research
Conductivity slope under sulfur pressure
Ionic/electronic transport verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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